Cas no 68901-11-1 (2,4-Cyclohexadien-1-one,3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-2-oxobutyl)-, leadsalt (1:?), (6R)-)

2,4-Cyclohexadien-1-one,3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-2-oxobutyl)-, leadsalt (1:?), (6R)- structure
68901-11-1 structure
Product Name:2,4-Cyclohexadien-1-one,3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-2-oxobutyl)-, leadsalt (1:?), (6R)-
Numero CAS:68901-11-1
MF:C21H28O5Pb
MW:567.644023895264
CID:514074
PubChem ID:111411
Update Time:2025-04-19

2,4-Cyclohexadien-1-one,3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-2-oxobutyl)-, leadsalt (1:?), (6R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4-Cyclohexadien-1-one,3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-2-oxobutyl)-, leadsalt (1:?), (6R)-
    • (R)-3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(3-methyl-2-oxobutyl)cyclohexa-2,4-dien-1-one, lead salt
    • 68901-11-1
    • 2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-2-oxobutyl)-, lead salt (1:?), (6R)-
    • 2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-bis(3-methyl-2-butenyl)-2-(3-methyl-2-oxobutyl)-, lead salt, (6R)-
    • EINECS 272-654-7
    • Humulone, lead salt
    • Inchi: 1S/C21H30O5.Pb/c1-12(2)7-8-15-18(23)16(11-17(22)14(5)6)20(25)21(26,19(15)24)10-9-13(3)4;/h7,9,14,23,25-26H,8,10-11H2,1-6H3;/q;+2/p-2
    • Chiave InChI: RVQXHSQAZNKBNW-UHFFFAOYSA-L
    • Sorrisi: [Pb+2].OC1(C(C(C/C=C(\C)/C)=C(C(CC(C(C)C)=O)=C1[O-])[O-])=O)C/C=C(\C)/C

Proprietà calcolate

  • Massa esatta: 568.17031
  • Massa monoisotopica: 568.17031
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 7
  • Complessità: 711
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 101

Proprietà sperimentali

  • Punto di ebollizione: 545.2°C at 760 mmHg
  • Punto di infiammabilità: 297.6°C

2,4-Cyclohexadien-1-one,3,5,6-trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-2-oxobutyl)-, leadsalt (1:?), (6R)- Letteratura correlata

Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司